molecular formula C6H5Cl2NO B116730 Picolinoyl chloride hydrochloride CAS No. 39901-94-5

Picolinoyl chloride hydrochloride

Cat. No. B116730
CAS RN: 39901-94-5
M. Wt: 178.01 g/mol
InChI Key: VIPHVHVAGBKHGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Picolinoyl chloride hydrochloride, also known as Pyridine-2-carbonyl chloride hydrochloride, is a compound with the molecular formula C6H4ClNO and a molecular weight of 178.01 . It is used in the synthetic preparation of various pharmaceutical goods and for the synthesis of active esters of isonicotinic and picolinic acids .


Molecular Structure Analysis

The InChI code for Picolinoyl chloride hydrochloride is 1S/C6H4ClNO.ClH/c7-6(9)5-3-1-2-4-8-5;/h1-4H;1H . This indicates the structural formula of the compound.


Physical And Chemical Properties Analysis

Picolinoyl chloride hydrochloride appears as a white to gray to red powder or crystal . It has a melting point of 123°C . It should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry

  • Application: Picolinoyl chloride hydrochloride was used in the quantification of estrone and estradiol in human serum. It enabled highly sensitive and specific detection of these estrogens by enhancing their response in mass spectrometry. This methodology demonstrates the chemical's utility in enhancing analytical sensitivity in biological assays (Yamashita et al., 2007).

Alcohol Protecting Group in Synthetic Chemistry

  • Application: The picolinoyl group, derived from picolinoyl chloride, has been identified as an efficient alcohol protecting group in organic synthesis. It can be selectively cleaved under neutral conditions, showcasing its usefulness in complex organic synthesis (Baek et al., 2005).

Synthesis of Pyridine-Carboxylate Derivatives

  • Application: In a study on synthesizing pyridine-carboxylate derivatives of hydroxysteroids, picolinoyl chloride hydrochloride played a critical role. This process is essential for creating derivatives that can be easily analyzed using liquid chromatography and mass spectrometry, underscoring its importance in steroid analysis (Yamashita et al., 2007).

OLED Research

  • Application: In the context of organic light-emitting diodes (OLEDs), the degradation of picolinate (derived from picolinoyl chloride hydrochloride) was studied. This research is crucial for understanding the stability and performance of OLEDs (Baranoff et al., 2012).

Macrocycle Synthesis

  • Application: Picolinoyl chloride was used in the synthesis of a unique macrocyclic tris(picolinolato)-4-tert-butylcalix[4]arene. This compound demonstrated interesting chemical properties due to its structure, illustrating the role of picolinoyl chloride in creating novel macrocyclic compounds (Lee et al., 2012).

Porphyrazine Dimer Synthesis

  • Application: Picolinoyl chloride hydrochloride was integral in synthesizing a novel porphyrazine dimer. This work contributes to the field of inorganic chemistry, particularly in the study of metal-linked macrocyclic compounds (Zhong et al., 2005).

Safety And Hazards

Picolinoyl chloride hydrochloride is classified as harmful if swallowed and causes severe skin burns and eye damage . It is recommended to avoid inhalation of dusts, and to wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes if skin contact occurs . In case of eye contact, rinse immediately with plenty of water .

Relevant Papers A paper titled “Picolinoyl functionalized MOF ligands for an air-promoted secondary alcohol oxidation with CuBr” discusses a novel Zr-derived metal–organic framework (MOF) ligand that was designed and synthesized, and found to effect efficient Cu (I)-catalyzed oxidations of secondary alcohols .

properties

IUPAC Name

pyridine-2-carbonyl chloride;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClNO.ClH/c7-6(9)5-3-1-2-4-8-5;/h1-4H;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIPHVHVAGBKHGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(=O)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60192955
Record name 2-Pyridinecarbonyl chloride, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60192955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Picolinoyl chloride hydrochloride

CAS RN

39901-94-5
Record name 2-Pyridinecarbonyl chloride, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039901945
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 39901-94-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=254051
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Pyridinecarbonyl chloride, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60192955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Picolinoyl Chloride Hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-PYRIDINECARBONYL CHLORIDE, HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KJ79PL9X87
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To a mixture of 20 g of picolinic acid, 200 ml of methylene chloride and 5 drops of dimethylformamide is added, dropwise, 30.93 g of oxalyl chloride. The reaction is stirred at room temperature for 18 hours and concentrated in vacuo to give the desired product as a black crystalline material.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
30.93 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Picolinoyl chloride hydrochloride
Reactant of Route 2
Reactant of Route 2
Picolinoyl chloride hydrochloride
Reactant of Route 3
Reactant of Route 3
Picolinoyl chloride hydrochloride
Reactant of Route 4
Picolinoyl chloride hydrochloride
Reactant of Route 5
Reactant of Route 5
Picolinoyl chloride hydrochloride
Reactant of Route 6
Picolinoyl chloride hydrochloride

Citations

For This Compound
62
Citations
K Yamashita, M Okuyama, Y Watanabe, S Honma… - Steroids, 2007 - Elsevier
… Estrogens were treated with picolinoyl chloride hydrochloride or picolinic acid and 2-methyl-6-nitrobenzoic anhydride followed by a solid-phase extraction with ODS cartridge. Picolinoyl …
Number of citations: 164 www.sciencedirect.com
C Zhong, M Zhao, C Stern, AGM Barrett… - Inorganic …, 2005 - ACS Publications
… This ring was deprotected to form the diamino-pz 3, which reacted with 2 mol of picolinoyl chloride hydrochloride to form pz 1[2H,2H], with peripheral bis(picolinamide) chelates; this was …
Number of citations: 28 pubs.acs.org
A Renne, L Luo, J Jarow, WW Wright… - Journal of …, 2012 - Wiley Online Library
… Following derivatization of 10-μL samples of testicular fluid with picolinoyl chloride hydrochloride, the samples were purified by solid phase extraction before analysis. The accuracy of …
Number of citations: 8 onlinelibrary.wiley.com
JJ Ferreiro, JG de La Campa… - Journal of Polymer …, 2005 - Wiley Online Library
… Following the same route as before, 5-(picolinoylamino)isophthalic acid (PIA) was attained from 5-aminoisophthalic acid and picolinoyl chloride hydrochloride. Yield was 62%, and mp: …
Number of citations: 47 onlinelibrary.wiley.com
X Du, Y Luan, F Yang, D Ramella, X Shu - New Journal of Chemistry, 2017 - pubs.rsc.org
… of picolinoyl chloride hydrochloride (303 mg, 1.7 mmol) were then added. The mixture was slowly stirred at 40 C for 12 h, after which the CH 3 CN solvent was decanted. Fresh CH 3 CN …
Number of citations: 12 pubs.rsc.org
C Zhong, M Zhao, T Goslinski, C Stern… - Inorganic …, 2006 - ACS Publications
… All starting materials were purchased from Aldrich Chemical and used as received, with the exception of picolinoyl chloride hydrochloride, which was purchased from TCI and used as …
Number of citations: 26 pubs.acs.org
K Yamashita, S Kobayashi, S Tsukamoto… - Steroids, 2007 - Elsevier
… Picolinoyl chloride hydrochloride (1.5 mmol) was added to a solution of steroid (0.37 mmol for 1, 3 and 4 or 0.18 mmol for 2) in dry pyridine (2 ml), and the resulting mixture was allowed …
Number of citations: 76 www.sciencedirect.com
ZN Zheng, SW Lee - Polyhedron, 2014 - Elsevier
… dicarboxylic monomers containing pyridine bases as pendent groups from 5-aminoisophthalic acid and three pyridinecarboxylic acid chloride isomers (picolinoyl chloride hydrochloride, …
Number of citations: 6 www.sciencedirect.com
H Lee, TH Noh, EJ Kim, OS Jung - Journal of Molecular Structure, 2012 - Elsevier
… Reagent grade 4-tert-butylcalix[4]arene and picolinoyl chloride hydrochloride were purchased from Aldrich and Tokyo Chemical Industry, respectively, and were used without further …
Number of citations: 5 www.sciencedirect.com
H Lee, EJ Kim, J Ahn, TH Noh, OS Jung - Journal of Molecular Structure, 2012 - Elsevier
… Silver(I) salts (AgPF 6 , AgClO 4 , AgBF 4 , and AgNO 3 ) and 2,3-dihydroxynaphthalene were purchased from Aldrich, and picolinoyl chloride hydrochloride was purchased from Tokyo …
Number of citations: 2 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.